molecular formula C6H4BrClFN B13460676 2-(Bromomethyl)-3-chloro-5-fluoropyridine

2-(Bromomethyl)-3-chloro-5-fluoropyridine

Cat. No.: B13460676
M. Wt: 224.46 g/mol
InChI Key: IPJNYEICOKRKJM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloro-5-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-chloro-5-fluoropyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 3-chloro-5-fluoropyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-chloro-5-fluoropyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 3-chloro-5-fluoropyridine.

Scientific Research Applications

2-(Bromomethyl)-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloro-5-fluoropyridine involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-3-chloropyridine
  • 2-(Bromomethyl)-5-fluoropyridine
  • 3-Chloro-5-fluoropyridine

Uniqueness

2-(Bromomethyl)-3-chloro-5-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This combination of substituents imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-(bromomethyl)-3-chloro-5-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2

InChI Key

IPJNYEICOKRKJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CBr)F

Origin of Product

United States

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